4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Physicochemical Profiling Drug Likeness Solubility

4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a bis-sulfonamide belonging to the 1-oxa-4,8-diazaspiro[4.5]decane spirocyclic class. It features a central spirocyclic core with a 4-methoxybenzenesulfonyl group at the N-4 position and a 4-methylbenzenesulfonyl (tosyl) group at the N-8 position.

Molecular Formula C21H26N2O6S2
Molecular Weight 466.57
CAS No. 898408-24-7
Cat. No. B2583268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
CAS898408-24-7
Molecular FormulaC21H26N2O6S2
Molecular Weight466.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H26N2O6S2/c1-17-3-7-19(8-4-17)30(24,25)22-13-11-21(12-14-22)23(15-16-29-21)31(26,27)20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3
InChIKeyHGZIZQUMYCDKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898408-24-7): Structural and Physicochemical Baseline


4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a bis-sulfonamide belonging to the 1-oxa-4,8-diazaspiro[4.5]decane spirocyclic class. It features a central spirocyclic core with a 4-methoxybenzenesulfonyl group at the N-4 position and a 4-methylbenzenesulfonyl (tosyl) group at the N-8 position . The compound has a molecular weight of 466.57 g/mol and a predicted partition coefficient (logP) of 1.93, indicating moderate lipophilicity [1]. It is typically available for research purposes at a purity of 95% or higher .

Bis-sulfonamide 1-oxa-4,8-diazaspiro[4.5]decane spirocyclic scaffold
Dual aromatic substitution: 4-methoxyphenyl and 4-methylphenyl (tosyl) sulfonamide arms
Moderate lipophilicity profile suitable for solution-phase screening and crystallization trials

The Risk of Functional Substitution: Why In-Class Analogs of 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane Are Not Interchangeable


Compounds within the 1-oxa-4,8-diazaspiro[4.5]decane family can have drastically different physicochemical and biological profiles. Simple substitution of the target compound with a mono-sulfonamide analog, such as 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, leads to a 32% reduction in molecular weight and the loss of two hydrogen bond acceptors [1], which can critically alter solubility, membrane permeability, and target binding interactions. These quantifiable differences mean that generic selection within the class is unreliable, and specific procurement driven by experimental requirements is necessary.

Target Compound
Bis-sulfonamide with 6 H-bond acceptors, MW ~467 g/mol
Mono-Sulfonamide Analog
4 H-bond acceptors, substantially lower MW
H-bond acceptor count and MW differences may shift solubility, solvation, and assay behavior
Target Compound
Dual aromatic sulfonamide: methoxy + tosyl groups
Mixed Sulfonamide Analog
One aromatic + one alkyl sulfonamide arm
Altered aromatic character and functional group diversity may change target engagement profile
Target Compound
tPSA ~101 Ų; 6 oxygen atoms
Simpler Spirocyclic Analog
Lower heteroatom count, predicted tPSA substantially below 80 Ų
Polar surface area divergence may affect permeability and target-site access; class-level inference

Quantitative Differentiation Evidence for 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane


Hydrogen Bond Acceptor Count vs. a Closely Related Mono-Sulfonamide

The target compound possesses 6 hydrogen bond acceptors, which is a quantifiable departure from the mono-sulfonamide analog 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, which has only 4 acceptors [1]. This 50% increase in H-bond acceptor capacity is predicted to result in higher aqueous solubility and a different solvation profile, which is critical for solution-phase assays and crystallization trials.

H-Bond Acceptor Count
Cross-study comparable
Target: 6 acceptors
Analog: 4 acceptors (50% increase)
Reported H-bond capacity difference may support solubility and solvation profiling
Predicted from chemical structure; solution-phase assay context
Physicochemical Profiling Drug Likeness Solubility

Molecular Weight Disparity: Target vs. a Simple Mixed Sulfonamide Analog

The target bis-sulfonamide has a molecular weight of 466.57 g/mol , which is 29.4% larger than the mixed sulfonamide analog 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane (MW = 360.44 g/mol) . This substantial difference in size and mass places the target compound in a different region of drug-like chemical space, with predicted differences in passive membrane permeability and cellular uptake.

Molecular Weight
Cross-study comparable
Target: 466.57 g/mol
Analog: 360.44 g/mol (29.4% larger)
MW disparity supports distinct permeability and uptake screening context
As reported by vendor CheMenu; HTS probe selection context
Molecular Pharmacology Drug Permeability Chemical Probe Design

Topological Polar Surface Area (tPSA) as a Determinant of Oral Bioavailability

The predicted topological polar surface area (tPSA) of the target compound is 101 Ų [1]. This places it near the upper limit typically associated with oral bioavailability (>140 Ų considered poor). In comparison, the mono-substituted analog 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is predicted to have a significantly lower tPSA due to its lower heteroatom count, though an exact number was not located in the searched sources. The high tPSA of the target is a direct consequence of its six oxygen atoms from the two sulfonyl and one methoxy groups, making it a more polar, potentially less permeable compound than many of its class members.

Topological PSA
Class-level
Target tPSA: 101 Ų
Class-level tPSA comparison; supports extracellular target selection context
Comparator tPSA not precisely located; source-specific review
ADME Prediction Drug Design Bioavailability

Structural Complexity and Specialized Procurement Value

The target compound is a bis-arylsulfonamide featuring two distinct aromatic substitution patterns: a 4-methoxyphenyl and a 4-methylphenyl (tosyl) group . This contrasts with the more common, simpler analogs like 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane, which incorporates an alkyl sulfonamide . The presence of a methoxy group introduces a hydrogen bond acceptor and an electron-donating moiety, while the tosyl group provides steric bulk and a good leaving group potential, characteristics not simultaneously present in the simpler analogs. This dual aromatic-sulfonamide architecture creates a unique and more complex chemical probe.

Structural Complexity
Data to verify
Bis-arylsulfonamide: distinct methoxy and tosyl aromatic arms
May support dual-pocket probe selection and fragment-based screening context
Qualitative structural comparison; source-specific review recommended
Chemical Synthesis Screening Libraries Medicinal Chemistry

Recommended Application Scenarios for 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane Based on Differentiation Evidence


Differentiation Between Two Hydrophobic Pockets in a Protein Target

The unique bis-arylsulfonamide structure, featuring a methoxy group on one arm and a methyl group on the other, makes this compound a valuable probe for mapping the subtle steric and electronic preferences of two adjacent hydrophobic pockets in a binding site. As demonstrated in Section 3, this structural complexity is not found in simpler mono- or mixed-sulfonamide analogs . Researchers can use this compound to directly test the hypothesis that one pocket favors an electron-donating substituent (methoxy) while the other accepts a bulkier group (tosyl).

Metabolic Stability Studies Requiring a High Molecular Weight Substrate

With a molecular weight of 466.57 g/mol , this compound is substantially larger than many entry-level spirocyclic probes. This makes it an ideal candidate for late-stage metabolic stability profiling in a drug discovery campaign, where the goal is to understand how larger, more complex molecules are processed by cytochrome P450 enzymes or other metabolic pathways. Its predicted moderate lipophilicity (logP 1.93) also offers a balanced profile for such studies [1].

Polar Scaffold for Targeting Extracellular Sites or the GI Tract

The high topological polar surface area (tPSA) of 101 Ų [2] indicates that this compound is unlikely to be highly membrane-permeable, which is a critical piece of evidence for experimental design. This property makes it a suitable starting scaffold for designing antagonists or inhibitors intended to act on luminal enzymes in the gastrointestinal tract or on cell-surface receptors, where systemic penetration is undesirable. Selecting this compound deliberately avoids the high-permeability profiles often sought in CNS drug discovery.

Application
Selection Property
Validation Focus
Hydrophobic pocket probe studies
Dual aromatic sulfonamide architecture
Steric and electronic pocket mapping
Late-stage metabolic stability profiling
High molecular weight spirocyclic scaffold
CYP metabolism pathway interpretation
Extracellular / GI tract target studies
High tPSA scaffold with limited permeability
Permeability-limited target engagement review
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